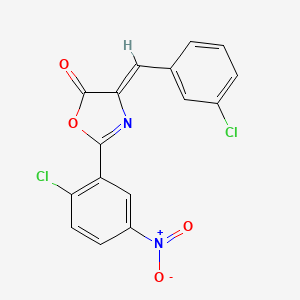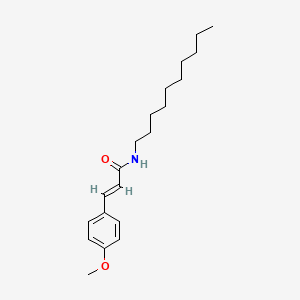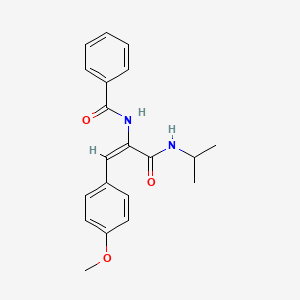
(4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-(3-氯苄叉基)-2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮是一种合成的有机化合物,属于噁唑酮衍生物类。这些化合物以其多样的生物活性而闻名,常用于药物化学中的药物开发。该化合物的结构特征是苄叉基和硝基苯基,这赋予了它独特的化学性质。
准备方法
合成路线和反应条件: (4Z)-4-(3-氯苄叉基)-2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮的合成通常涉及 3-氯苯甲醛与 2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮的缩合。该反应通常在碱性条件下进行,如氢氧化钠或碳酸钾存在下,并使用乙醇或甲醇等溶剂。反应混合物在回流条件下加热,以促进目标产物的形成。
工业生产方法: 在工业规模上,该化合物的生产可能涉及类似的合成路线,但反应条件经过优化,以确保更高的产率和纯度。使用连续流反应器和自动化系统可以提高合成过程的效率。此外,重结晶或色谱等纯化技术被用于获得纯形式的化合物。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在苄叉基处,导致形成相应的氧化物。
还原: 硝基还原为氨基可以使用还原剂,如在催化剂(例如,钯碳)存在下的氢气。
取代: 氯苄叉基和硝基苯基可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 钯碳 (Pd/C) 催化剂上的氢气 (H2)。
取代: 在适当溶剂中的甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu)。
主要产物:
氧化: 形成苄叉氧化物。
还原: 形成氨基衍生物。
取代: 形成取代的苄叉和硝基苯基衍生物。
化学反应分析
Types of Reactions
(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazolone derivatives using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Oxazolone derivatives: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(4Z)-4-(3-氯苄叉基)-2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
5. 作用机理
(4Z)-4-(3-氯苄叉基)-2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮的作用机理涉及其与特定分子靶点的相互作用。该化合物可能会抑制某些酶或受体,导致生物途径的调节。例如,其硝基苯基可以与细胞蛋白相互作用,影响其功能并导致治疗效果。
类似化合物:
- (4Z)-4-(3-溴苄叉基)-2-(2-溴-5-硝基苯基)-1,3-噁唑-5(4H)-酮
- (4Z)-4-(3-氟苄叉基)-2-(2-氟-5-硝基苯基)-1,3-噁唑-5(4H)-酮
- (4Z)-4-(3-甲基苄叉基)-2-(2-甲基-5-硝基苯基)-1,3-噁唑-5(4H)-酮
独特性: (4Z)-4-(3-氯苄叉基)-2-(2-氯-5-硝基苯基)-1,3-噁唑-5(4H)-酮的独特性在于其特定的取代模式,赋予了其独特的化学和生物学特性。氯苄叉基和硝基苯基的存在增强了其反应性和在不同应用中的潜力。
作用机制
The mechanism of action of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
相似化合物的比较
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to similar compounds, (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.
属性
分子式 |
C16H8Cl2N2O4 |
|---|---|
分子量 |
363.1 g/mol |
IUPAC 名称 |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7- |
InChI 键 |
DZXIVAKBLVHBPM-AUWJEWJLSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)
![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

